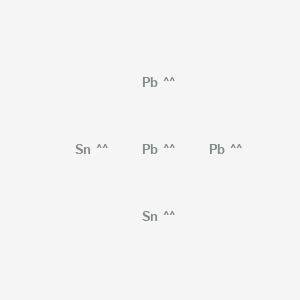![molecular formula C19H40NO4P B14289205 Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate CAS No. 120551-74-8](/img/structure/B14289205.png)
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . The reaction conditions often include the use of a base such as potassium tert-butoxide to facilitate the deprotonation of diethyl phosphite, allowing it to react with the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a targeting moiety for drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mécanisme D'action
The mechanism of action of diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but different applications.
Dimethyl phosphonate: Another phosphonate with different alkyl groups, used in similar applications.
Triethyl phosphite: A related compound with three ethyl groups bonded to phosphorus, used as a reagent in organic synthesis
Uniqueness
Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long alkyl chain and diethylamino group make it particularly useful in applications requiring amphiphilic properties, such as in surfactants or emulsifiers .
Propriétés
Numéro CAS |
120551-74-8 |
|---|---|
Formule moléculaire |
C19H40NO4P |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
11-diethoxyphosphoryl-N,N-diethylundecanamide |
InChI |
InChI=1S/C19H40NO4P/c1-5-20(6-2)19(21)17-15-13-11-9-10-12-14-16-18-25(22,23-7-3)24-8-4/h5-18H2,1-4H3 |
Clé InChI |
KDBKVBDPCBNFRE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CCCCCCCCCCP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



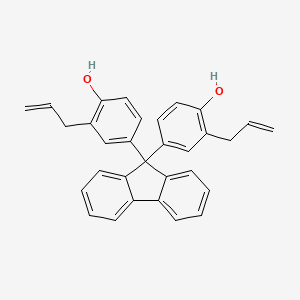


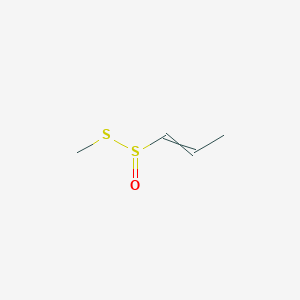
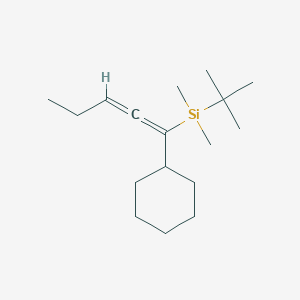
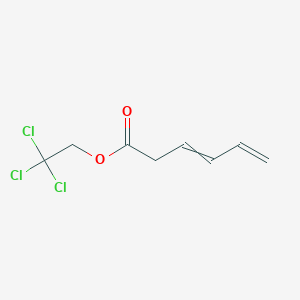
![3'-Chloro-4'-pentyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14289184.png)
![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)
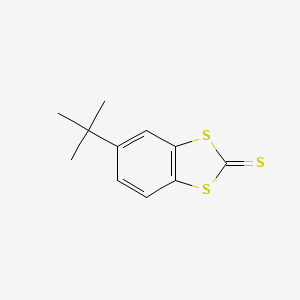
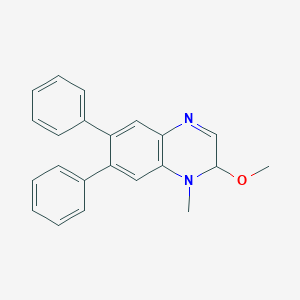
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
